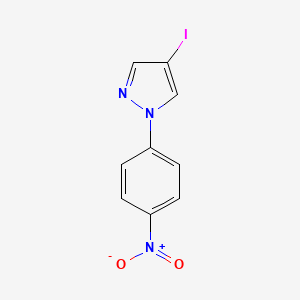

4-Iodo-1-(4-nitrophenyl)-1H-pyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

4-iodo-1-(4-nitrophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN3O2/c10-7-5-11-12(6-7)8-1-3-9(4-2-8)13(14)15/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINGWCUNJLJRKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodo 1 4 Nitrophenyl 1h Pyrazole and Its Advanced Precursors

General Pyrazole (B372694) Core Construction Strategies

The formation of the pyrazole ring is a fundamental step in organic synthesis, with several well-established methods. These strategies typically involve the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

Cyclocondensation Reactions of 1,3-Dicarbonyl Compounds with Hydrazines

The most classic and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. organic-chemistry.orgmdpi.com This approach is highly versatile, allowing for the preparation of a wide array of substituted pyrazoles. In the context of synthesizing the precursor for the title compound, 1-(4-nitrophenyl)-1H-pyrazole, the reaction would involve (4-nitrophenyl)hydrazine and a suitable 1,3-dicarbonyl compound, such as malondialdehyde or its synthetic equivalent, 1,1,3,3-tetramethoxypropane.

The reaction mechanism typically proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups with the hydrazine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. nih.gov The regioselectivity of the reaction can be an issue with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, potentially leading to a mixture of regioisomers. mdpi.com

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation

| 1,3-Dicarbonyl Compound | Hydrazine | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ethyl acetoacetate | Phenylhydrazine (B124118) | Nano-ZnO, green protocol | 1,3,5-substituted pyrazole | 95 |

| 2-(Trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | 1,3,4,5-substituted pyrazole | 63 |

| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide, room temp. | 1-Aryl-3,4,5-substituted pyrazoles | 59-98 |

[3+2] Cycloaddition Reactions in Pyrazole Synthesis

Another powerful strategy for constructing the pyrazole ring is through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. nih.gov This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon double or triple bond.

For instance, diazo compounds, generated in situ from sources like tosylhydrazones, can react with alkynes to furnish pyrazoles. rsc.org Nitrile imines, which can also be generated in situ from hydrazonoyl halides, are another class of 1,3-dipoles that readily undergo cycloaddition with alkenes and alkynes to produce pyrazolines and pyrazoles, respectively. nih.gov The regioselectivity of these reactions is a key consideration and is often influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.

Transition Metal-Catalyzed Pyrazole Formation Routes

In recent years, transition metal-catalyzed reactions have emerged as a valuable tool for the synthesis of pyrazoles. These methods often offer high efficiency, regioselectivity, and functional group tolerance. For example, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to a variety of pyrazole derivatives. organic-chemistry.org Palladium-catalyzed cross-coupling reactions have also been employed in multi-step sequences to construct functionalized pyrazole systems.

Electrophilic Cyclization Strategies for Pyrazole Ring Formation

Electrophilic cyclization of α,β-alkynic hydrazones represents another modern approach to pyrazole synthesis. This method involves the treatment of an α,β-alkynic hydrazone with an electrophile, such as molecular iodine, which induces cyclization to form a 4-iodopyrazole (B32481) directly. This strategy is particularly noteworthy as it allows for the simultaneous formation of the pyrazole ring and the introduction of the iodine atom at the C4 position in a single step.

Regioselective Iodination at Pyrazole C4 Position

Once the 1-(4-nitrophenyl)-1H-pyrazole precursor is synthesized, the next critical step is the regioselective introduction of an iodine atom at the C4 position of the pyrazole ring. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions.

Electrophilic Iodination of Pyrazole Ring Systems

A variety of reagents and conditions have been developed for the electrophilic iodination of pyrazoles, offering a range of reactivities and selectivities.

Using Iodine with an Oxidizing Agent: A common and effective method for the iodination of pyrazoles involves the use of molecular iodine (I₂) in the presence of a strong oxidizing agent. nih.gov Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a frequently used oxidant in this context. nih.govrsc.org The reaction is believed to proceed through the in situ generation of a more electrophilic iodine species, which then attacks the electron-rich C4 position of the pyrazole ring. This method is often carried out in solvents like acetonitrile (B52724) and may require heating to achieve complete conversion. nih.gov

Using N-Iodosuccinimide (NIS): N-Iodosuccinimide (NIS) is a mild and convenient source of electrophilic iodine. organic-chemistry.org It is often used for the iodination of aromatic and heterocyclic compounds, including pyrazoles. The reaction is typically performed in an acidic medium, such as a mixture of glacial acetic acid and trifluoroacetic acid (TFA), which enhances the electrophilicity of the iodine. nih.gov This method can be advantageous for substrates that are sensitive to the harsher conditions of other iodination procedures.

Using Iodine Monochloride (ICl): Iodine monochloride (ICl) is another effective reagent for the electrophilic iodination of pyrazoles. organic-chemistry.orgnih.govnih.gov It is a more reactive electrophile than molecular iodine and can often achieve iodination under milder conditions. The reaction is typically carried out in a solvent such as dichloromethane, often in the presence of a base like lithium carbonate (Li₂CO₃) to neutralize the hydrogen chloride (HCl) byproduct. organic-chemistry.org

Table 2: Reagents for Electrophilic Iodination of Pyrazoles

| Reagent | Conditions | Advantages |

|---|---|---|

| I₂ / Ceric Ammonium Nitrate (CAN) | Acetonitrile, reflux | Effective for a range of pyrazoles |

| N-Iodosuccinimide (NIS) | Acetic acid / Trifluoroacetic acid | Mild conditions, good for sensitive substrates |

| Iodine Monochloride (ICl) | Dichloromethane, Li₂CO₃ | High reactivity, often at room temperature |

Iodination via N-Protected Pyrazole Intermediates

To achieve selective iodination and prevent undesired side reactions, the pyrazole nitrogen is often protected prior to the introduction of the iodine atom. This strategy enhances the stability of the pyrazole ring and can direct the regioselectivity of the halogenation.

A variety of protecting groups have been successfully employed in pyrazole chemistry. These include the trityl (Tr), benzyl (B1604629) (Bn), tosyl (Ts), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) groups. clockss.org The ethoxyethyl (EtOEt) group has also been utilized, which can be easily introduced and subsequently removed under mild acidic conditions. arkat-usa.orgumich.edu The choice of protecting group is crucial as it must be stable under the iodination conditions and easily removable to yield the desired intermediate. For instance, the Boc group has been noted to be less stable during certain analyses and reactions with organolithium compounds, making EtOEt a more suitable choice in those contexts. arkat-usa.orgumich.edu

Once the nitrogen is protected, the 4-iodo functionality can be introduced using various iodinating agents. A common method involves electrophilic substitution using molecular iodine (I₂) in the presence of an oxidizing agent. researchgate.net Another effective reagent is iodine monochloride (ICl), which has been used in the dehydration/iodination of N-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles to selectively produce 1-acyl-4-iodo-1H-pyrazoles. nih.gov The N-protected 4-iodopyrazole serves as a versatile intermediate for subsequent N-arylation steps.

Electrosynthesis Approaches for 4-Iodopyrazoles

Electrochemical methods offer a green and efficient alternative for the synthesis of 4-iodopyrazoles. This technique involves the anodic oxidation of an iodide salt, typically potassium iodide (KI), to generate the iodinating species in situ. The reaction is generally carried out under constant-current electrolysis in an undivided electrochemical cell. researchgate.net

Research on the electrosynthesis of 4-iodopyrazole from pyrazole has demonstrated moderate to good yields. researchgate.net The process, conducted with a platinum anode, can achieve yields of 57-60%. researchgate.net A significant improvement in efficiency is observed with the addition of a base, such as sodium bicarbonate (NaHCO₃), which acts to neutralize the hydrogen iodide (HI) formed during the reaction. This shifts the reaction equilibrium forward, increasing the yield of 4-iodopyrazole to as high as 86%. researchgate.net

| Entry | Conditions | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Pt anode, Pyrazole (0.01 mol), KI (0.01 mol) | None | 57-60 | researchgate.net |

| 2 | Pt anode, Pyrazole (0.01 mol), KI (0.01 mol) | NaHCO₃ (0.015 mol) | 86 | researchgate.net |

Directed Iodination Methodologies

Achieving high regioselectivity for iodination at the C4 position of the pyrazole ring is critical. Several methodologies have been developed that direct the electrophilic substitution specifically to this position. These methods often employ a combination of molecular iodine (I₂) and a mild oxidant.

One highly effective system is the use of ceric ammonium nitrate (CAN) as an oxidant with I₂. nih.govrsc.org This combination allows for the highly regioselective synthesis of 4-iodopyrazoles. researchgate.netnih.govrsc.org The reaction proceeds under mild conditions and is tolerant of various substituents on the pyrazole ring. researchgate.net This method's selectivity is noteworthy, as other conditions, such as the use of n-BuLi followed by iodine, exclusively yield 5-iodo derivatives. nih.govrsc.orgresearchgate.net

Another approach involves using iodic acid (HIO₃) as the oxidant in conjunction with I₂. This system has been successfully applied to the iodination of 1,3,5-trisubstituted pyrazoles to furnish the corresponding 4-iodopyrazoles, which can then be used in cross-coupling reactions to create tetrasubstituted pyrazoles. nih.gov Green chemistry principles have also been applied, with procedures using hydrogen peroxide as a clean oxidant with iodine in water, providing good to excellent yields of 4-iodopyrazoles. researchgate.net

N1-Arylation Strategies for 1-(4-Nitrophenyl)pyrazole Formation

The introduction of the 4-nitrophenyl group at the N1 position of the pyrazole ring is a key step in the synthesis of the target compound. This can be achieved through various C-N bond-forming reactions.

Palladium-Catalyzed Coupling Reactions for N-Arylpyrazole Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds. These methods are widely used for the N-arylation of pyrazoles, offering high yields and broad functional group tolerance. organic-chemistry.org A notable protocol involves the coupling of pyrazole derivatives with aryl triflates using a palladium catalyst and a specialized phosphine (B1218219) ligand, tBuBrettPhos. organic-chemistry.orgresearchgate.net This system is effective even with sterically hindered substrates. organic-chemistry.org

For the synthesis of 4-Iodo-1-(4-nitrophenyl)-1H-pyrazole, this would typically involve the reaction of 4-iodopyrazole with a suitable 4-nitrophenyl electrophile, such as 4-nitrophenyl triflate or 4-nitroiodobenzene, in the presence of a palladium catalyst system. The Suzuki-Miyaura coupling, another palladium-catalyzed reaction, can also be employed, for instance, by coupling a protected 4-iodopyrazole with 4-nitrophenyl boronic acid. vulcanchem.com

Direct N-Substitution Methods for Pyrazole Heterocycles

Besides palladium-catalyzed methods, other strategies exist for the direct N-arylation of pyrazoles. The copper-catalyzed Ullmann condensation is a classic and effective method for forming C-N bonds between aryl halides and N-heterocycles. vulcanchem.com Modern variations of this reaction utilize copper(I) iodide (CuI) with ligands such as D-glucosamine to facilitate the N-arylation of 4-iodopyrazole with aryl halides, achieving yields up to 70%. vulcanchem.com

An alternative and very direct approach involves constructing the N-arylpyrazole ring system in a single synthetic sequence. A reported method allows for the preparation of N-alkyl and N-aryl pyrazoles directly from primary amines. nih.govresearchgate.net In this protocol, an amine, such as 4-nitroaniline, is reacted with a 1,3-dicarbonyl compound (e.g., 2,4-pentanedione) and an aminating reagent like O-(4-nitrobenzoyl)hydroxylamine. nih.gov This method proceeds under mild conditions, requires a short reaction time, and avoids the use of inorganic reagents, offering a straightforward route to the 1-(4-nitrophenyl)pyrazole core. nih.govresearchgate.net

Convergent and Divergent Synthetic Pathways to this compound

Convergent Synthetic Pathway: In a convergent approach, the two main fragments of the molecule—the 4-iodopyrazole core and the 4-nitrophenyl group—are prepared or procured separately and then joined in a late-stage step.

Step 1: Synthesis of the 4-iodopyrazole intermediate using one of the methods described previously, such as direct iodination with I₂/CAN (Section 2.2.4) or electrosynthesis (Section 2.2.3).

Step 2: N-arylation of the 4-iodopyrazole intermediate with a 4-nitrophenylating agent (e.g., 4-nitroiodobenzene or 4-fluoronitrobenzene). This coupling is typically achieved via a Palladium-catalyzed reaction or a Copper-catalyzed Ullmann reaction (Sections 2.3.1 and 2.3.2). vulcanchem.com

Divergent Synthetic Pathway: A divergent approach begins with a common precursor, in this case, 1-(4-nitrophenyl)-1H-pyrazole, which is then functionalized to yield the final product. This strategy is efficient if the initial precursor is readily accessible.

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-pyrazole. This can be accomplished through the direct condensation of 4-nitrophenylhydrazine (B89600) with a 1,3-dicarbonyl compound or via the direct N-arylation of pyrazole itself.

Step 2: Regioselective iodination of the 1-(4-nitrophenyl)-1H-pyrazole at the C4 position. This is typically achieved through electrophilic substitution using a directed iodination method, such as I₂ in the presence of an oxidant like ceric ammonium nitrate (CAN), which selectively targets the electron-rich C4 position of the pyrazole ring (Section 2.2.4). nih.govrsc.org

Sequential Functionalization Approaches

Sequential synthesis offers a robust and controlled pathway to this compound. This strategy involves the stepwise construction and modification of the pyrazole scaffold. Two primary routes are prevalent: the iodination of a pre-formed N-aryl pyrazole, or the N-arylation of a pre-existing 4-iodopyrazole.

The first common approach begins with the synthesis of the precursor, 1-(4-nitrophenyl)-1H-pyrazole. This intermediate is typically formed by the condensation reaction between a suitable 1,3-dicarbonyl compound equivalent and 4-nitrophenylhydrazine. The subsequent and final step is the regioselective iodination of this N-aryl pyrazole at the C4 position. The C4 position of the 1-aryl pyrazole ring is susceptible to electrophilic substitution. Various iodinating systems have been developed for this purpose. A highly effective method involves the use of elemental iodine (I₂) in the presence of a strong oxidizing agent, such as Ceric Ammonium Nitrate (CAN). nih.govrsc.org This system facilitates the formation of an electrophilic iodine species that selectively attacks the electron-rich C4 position. rsc.org Alternative reagents like N-Iodosuccinimide (NIS), often in an acidic medium, can also achieve this transformation. nih.gov

An alternative sequential strategy involves the initial synthesis of 4-iodo-1H-pyrazole, which serves as a key building block. This intermediate is then subjected to an N-arylation reaction to introduce the 4-nitrophenyl group. Transition metal-catalyzed cross-coupling reactions are the cornerstone of this approach. The Ullmann condensation, a copper-catalyzed reaction, can be employed to couple 4-iodo-1H-pyrazole with an activated aryl halide like 1-halo-4-nitrobenzene. vulcanchem.com More contemporary methods often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which would couple 4-iodopyrazole with 4-nitrophenylboronic acid. vulcanchem.com These methods provide a versatile route to the final product.

| Strategy | Key Reaction | Typical Reagents & Conditions | Description |

|---|---|---|---|

| Route 1: Iodination of N-Aryl Pyrazole | Electrophilic Iodination | I₂, Ceric Ammonium Nitrate (CAN), in MeCN, reflux. nih.govrsc.org | This method involves the direct iodination of 1-(4-nitrophenyl)-1H-pyrazole. CAN acts as an oxidant to generate the electrophilic iodine species required for substitution at the C4 position. |

| Route 1: Iodination of N-Aryl Pyrazole | Electrophilic Iodination | N-Iodosuccinimide (NIS), in AcOH/TFA, 80-85 °C. nih.gov | NIS serves as a source of electrophilic iodine in an acidic medium, providing a reliable method for the regioselective 4-iodination of the pyrazole ring. |

| Route 2: N-Arylation of 4-Iodopyrazole | Ullmann Condensation | 4-halo-nitrobenzene, CuI, ligand (e.g., D-glucosamine), Cs₂CO₃, in DMSO/H₂O, 100 °C. vulcanchem.com | A copper-catalyzed N-arylation where 4-iodo-1H-pyrazole is coupled with a nitro-substituted aryl halide to form the target compound. |

| Route 2: N-Arylation of 4-Iodopyrazole | Suzuki-Miyaura Coupling | 4-nitrophenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), in DME/H₂O, 80 °C. vulcanchem.com | A palladium-catalyzed cross-coupling reaction that forms the N-aryl bond between the pyrazole nitrogen and the nitrophenyl group. |

One-Pot and Multicomponent Reaction Sequences

In contrast to stepwise synthesis, one-pot and multicomponent reactions (MCRs) offer a more streamlined and efficient approach by combining multiple synthetic steps into a single operation without the isolation of intermediates. mdpi.com This methodology aligns with the principles of green chemistry by reducing solvent waste, purification steps, and reaction time.

A one-pot synthesis for a structurally related compound, 1-aryl-substituted 4-iodopyrazol-3-ols, has been reported, which demonstrates the feasibility of this strategy. This process starts from easily accessible pyrazolidin-3-ones, which undergo concurrent aromatization and oxidative iodination in the presence of sodium iodide and an oxidizing agent like hydrogen peroxide. researchgate.net Adapting such a strategy could hypothetically involve the reaction of a precursor that can generate the 1-(4-nitrophenyl)pyrazolone in situ, followed by iodination in the same pot.

Multicomponent reactions, which involve three or more starting materials reacting in a single vessel to form a product that contains portions of all initial reactants, represent a highly convergent synthetic strategy. beilstein-journals.org A hypothetical three-component reaction for this compound could involve the condensation of a β-dicarbonyl compound, 4-nitrophenylhydrazine, and a suitable iodinating agent. Molecular iodine itself has been shown to act as a catalyst in some MCRs for pyrazole synthesis, highlighting the potential for integrating the iodination step directly into the ring-forming reaction. nih.govrsc.org Such an approach would construct the fully substituted heterocyclic core in a single, highly efficient step.

| Strategy | Components/Precursors | Typical Reagents & Conditions | Description |

|---|---|---|---|

| One-Pot Aromatization/Iodination | Pyrazolidin-3-one precursor | NaI, H₂O₂, cat. H₂SO₄, in CH₂Cl₂. researchgate.net | This documented one-pot process for analogous structures combines aromatization of the pyrazole ring and C4-iodination into a single step, offering high atom economy. |

| Hypothetical Three-Component Reaction | 1. 1,3-Dicarbonyl compound 2. 4-Nitrophenylhydrazine 3. Iodinating Agent | Molecular Iodine (I₂) as catalyst/reagent, in a suitable solvent (e.g., water or MeCN). nih.govrsc.org | A convergent approach where the pyrazole ring is formed from three components in one pot, with the iodine being incorporated during the cyclization/aromatization sequence. |

Theoretical and Computational Chemistry of 4 Iodo 1 4 Nitrophenyl 1h Pyrazole

Electronic Structure and Bonding Analysis

The electronic architecture of 4-Iodo-1-(4-nitrophenyl)-1H-pyrazole is fundamental to its chemical identity. Computational analyses delve into the distribution of electrons, the nature of chemical bonds, and the energy levels of molecular orbitals, which collectively dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a important tool for predicting the molecular properties of organic compounds with a high degree of accuracy. nih.govmdpi.com For this compound, DFT calculations, typically employing a functional like B3LYP with a suitable basis set (e.g., 6-311G**), can elucidate optimized geometric parameters such as bond lengths and angles. mdpi.com These calculations reveal the spatial arrangement of the atoms and the electronic effects of the iodo and nitrophenyl substituents on the pyrazole (B372694) ring.

Quantum chemical parameters derived from DFT calculations, including hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), serve as descriptors for the molecule's chemical behavior. mdpi.com For instance, the calculated values of these parameters can indicate the molecule's propensity to donate or accept electrons in chemical reactions.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Total Energy | -X a.u. | Indicator of molecular stability. |

| Dipole Moment | ~Y Debye | Reflects the overall polarity of the molecule. |

| Hardness (η) | ~Z eV | Measures resistance to change in electron distribution. mdpi.com |

| Electronegativity (χ) | ~W eV | Describes the power to attract electrons. mdpi.com |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic transitions and reactivity. ossila.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ossila.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the iodine atom, which possess lone pairs of electrons. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing 4-nitrophenyl group. This distribution facilitates intramolecular charge transfer from the pyrazole moiety to the nitrophenyl ring upon electronic excitation.

| Molecular Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.5 to -7.5 | Pyrazole ring, Iodine atom |

| LUMO | -2.0 to -3.0 | 4-Nitrophenyl ring |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | - |

The charge distribution within this compound governs its electrostatic interactions and provides a map of its reactive sites. researchgate.net Molecular Electrostatic Potential (MEP) surfaces are color-coded maps that illustrate the electrostatic potential on the electron density surface of a molecule. mdpi.com These surfaces are invaluable for predicting how the molecule will interact with other charged or polar species.

In the MEP of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are likely to be found around the hydrogen atoms. The iodine atom, due to the phenomenon of σ-hole bonding, can exhibit a region of positive potential, making it a potential halogen bond donor.

Conformational Analysis and Tautomerism Studies

The structural flexibility and potential for tautomerism are critical aspects of the chemistry of pyrazole derivatives. Theoretical studies provide a powerful means to explore these phenomena at the molecular level.

Tautomerism is a common feature in heterocyclic compounds like pyrazoles. nih.gov For N-unsubstituted pyrazoles, annular prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the ring, is a key consideration. nih.gov Theoretical calculations can predict the relative stabilities of different tautomers and the energy barriers for their interconversion. researchgate.net These studies often employ high-level ab initio or DFT methods and may include the effects of the solvent through continuum solvation models. researchgate.net

Reaction Mechanism Studies and Kinetics

The synthesis of this compound typically involves two key transformations: the formation of the 1-(4-nitrophenyl)-1H-pyrazole core and the subsequent iodination at the C4 position. While specific computational studies exclusively for this molecule are not extensively documented, the mechanisms can be elucidated by analogy to well-studied reactions of similar pyrazole derivatives.

Computational Elucidation of Synthetic Reaction Pathways

The formation of the 1-aryl-pyrazole ring is most commonly achieved through the Knorr pyrazole synthesis or related condensation reactions. The pathway involves the reaction of an arylhydrazine, in this case, 4-nitrophenylhydrazine (B89600), with a 1,3-dicarbonyl compound or a functional equivalent.

Cyclization Pathway: Computational studies on the condensation of arylhydrazines with β-dicarbonyl compounds suggest a multi-step mechanism. The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration steps to yield the aromatic pyrazole ring. The presence of the electron-withdrawing nitro group on the phenylhydrazine (B124118) influences the nucleophilicity of the hydrazine and the stability of the intermediates. DFT calculations on similar systems have shown that the rate-determining step can shift depending on the pH and the nature of the substituents. bris.ac.uk For 4-nitrophenylhydrazine, the reduced nucleophilicity may impact the initial condensation step.

Iodination Pathway: The second key step is the electrophilic iodination at the C4 position of the 1-(4-nitrophenyl)-1H-pyrazole precursor. The pyrazole ring is electron-rich, making it susceptible to electrophilic substitution, primarily at the C4 position. Computational studies on the iodination of N-aryl-pyrazoles indicate that the reaction proceeds via a standard electrophilic aromatic substitution mechanism. Reagents such as iodine monochloride (ICl) or molecular iodine in the presence of an oxidizing agent are commonly used. nih.gov Theoretical models show the formation of a σ-complex (or Wheland intermediate) where the iodine atom is attached to C4, and the positive charge is delocalized over the pyrazole ring. The high regioselectivity for the C4 position is attributed to the electronic properties of the pyrazole ring system. Recent studies have explored regioselective iodination of 1-aryl-pyrazoles using I2 in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN), which affords the 4-iodo isomers in a highly selective manner. nih.gov

Kinetic Studies on Substitution and Cyclization Processes

Kinetic studies, often supported by computational modeling, provide insight into the factors controlling the rate and outcome of the synthesis.

Kinetic vs. Thermodynamic Control: In pyrazole synthesis, the reaction conditions can dictate whether the kinetic or thermodynamic product is favored. nih.govresearchgate.netnih.gov For unsymmetrical 1,3-dicarbonyls reacting with 4-nitrophenylhydrazine, two regioisomers can potentially form. Kinetic studies on related systems have shown that reaction rates are significantly influenced by substituents on both the diketone and the arylhydrazine, as well as the acidity of the medium, with rates varying by as much as 1000-fold. bris.ac.uk The formation of the pyrazole core is generally under kinetic control, where the initial nucleophilic attack and subsequent cyclization pathway determine the final product distribution.

Kinetics of Iodination: The kinetics of the iodination of pyrazole have been studied, revealing the reaction mechanism and the nature of the iodinating species. nih.gov The rate of iodination is dependent on the concentration of the pyrazole substrate and the electrophilic iodine species. For N-substituted pyrazoles, the electronic nature of the substituent on the nitrogen atom can influence the reaction rate. The electron-withdrawing 4-nitrophenyl group is expected to decrease the electron density of the pyrazole ring, thereby slowing down the rate of electrophilic iodination compared to N-alkyl or N-phenyl pyrazoles.

Intermolecular Interactions and Halogen Bonding Phenomena

The non-covalent interactions of this compound are of significant interest, particularly for its role in designing supramolecular structures. The molecule possesses several sites for potential intermolecular interactions: the pyrazole nitrogen atoms, the nitro group, the aromatic rings, and the iodine atom at C4.

Theoretical Assessment of Hydrogen Bonding Networks

While this compound lacks a traditional hydrogen bond donor (like an N-H group), it can act as a hydrogen bond acceptor. Theoretical assessments and crystallographic data from analogous compounds provide a framework for understanding its potential hydrogen bonding networks. mdpi.com

The primary hydrogen bond acceptor sites are the pyridine-like N2 atom of the pyrazole ring and the two oxygen atoms of the nitro group. Computational studies on related 1-aryl-pyrazole derivatives have identified various weak C-H···N and C-H···O hydrogen bonds that contribute to the stability of the crystal lattice. nih.gov In the case of this compound, C-H bonds from the aromatic rings of neighboring molecules can interact with these acceptor sites.

| Interaction Type | Donor | Acceptor | Typical Calculated Distance (Å) | Significance |

|---|---|---|---|---|

| C-H···N | Aromatic C-H | Pyrazole N2 | 2.2 - 2.6 | Directional interaction influencing molecular packing and chain formation. |

| C-H···O | Aromatic C-H | Nitro Group Oxygen | 2.3 - 2.7 | Contributes to the formation of layered or more complex 3D supramolecular architectures. |

Computational Exploration of Halogen Bonding Involving Iodine at C4

A defining feature of this compound is its capacity for halogen bonding. The iodine atom at the C4 position acts as a halogen bond donor. This phenomenon arises from an anisotropic distribution of electron density around the iodine atom, resulting in a region of positive electrostatic potential (a σ-hole) along the extension of the C-I bond. mdpi.com

Ab initio calculations and rotational spectroscopy studies on the parent 4-iodopyrazole (B32481) have confirmed its ability to form halogen bonds of comparable strength to those of simple alkyl halides. bris.ac.uknih.govsemanticscholar.org The introduction of the 4-nitrophenyl group at the N1 position is expected to enhance the σ-hole on the iodine atom due to the electron-withdrawing nature of the substituent, thereby strengthening its halogen bonding capability.

Computational explorations have identified several types of halogen bonds that iodo-aryl-pyrazoles can form:

C-I···N Interactions: The iodine atom can interact with the nitrogen atom of a neighboring pyrazole ring or other nitrogen-containing functional groups.

C-I···O Interactions: Interactions with oxygen atoms, such as those from carbonyl or nitro groups, are common and significant in directing crystal packing. mdpi.com

C-I···π Interactions: The iodine can also interact with the π-electron system of an adjacent aromatic ring.

| Interaction Type | Halogen Bond Donor | Halogen Bond Acceptor | Calculated Interaction Energy (kcal/mol) | Geometric Characteristics |

|---|---|---|---|---|

| C-I···N | Iodine at C4 | Nitrogen Atom (e.g., from another pyrazole) | -3 to -7 | Highly directional with a C-I···N angle close to 180°. |

| C-I···O | Iodine at C4 | Oxygen Atom (e.g., from nitro group) | -2 to -5 | Important for linking molecules into chains or sheets. Angle typically > 160°. |

| C-I···π | Iodine at C4 | Aromatic Ring | -1 to -3 | Interaction with the center of the π-system, contributing to stacking arrangements. |

These theoretical and computational studies underscore the dual role of this compound in supramolecular chemistry, where a combination of weak hydrogen bonds and strong, directional halogen bonds dictates its solid-state architecture.

Chemical Reactivity and Functional Group Transformations of 4 Iodo 1 4 Nitrophenyl 1h Pyrazole

Reactions at the 4-Iodo Position

The carbon-iodine bond at the 4-position of the pyrazole (B372694) ring is the principal site for a variety of transformations, enabling the elaboration of the pyrazole core. This position readily participates in transition metal-catalyzed cross-coupling reactions and can be converted into organometallic species for subsequent reactions.

Carbon-Carbon Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

The 4-iodo substituent makes the pyrazole an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is well-documented for 4-iodopyrazole (B32481) derivatives. wikipedia.orgresearchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The reaction proceeds efficiently with various substituted 4-iodopyrazoles, indicating that 4-iodo-1-(4-nitrophenyl)-1H-pyrazole is a suitable candidate for coupling with a wide range of terminal alkynes to produce 4-alkynylpyrazole derivatives. researchgate.netarkat-usa.org

The Suzuki-Miyaura coupling is another powerful method for forming carbon-carbon bonds, reacting an organoboron species with an organic halide. ccspublishing.org.cn 4-Iodopyrazoles have been shown to be effective substrates in Suzuki-Miyaura reactions for the synthesis of 4-arylpyrazoles. rsc.orgnih.gov For instance, the coupling of 4-iodo-1-aryl-pyrazoles with arylboronic acids proceeds under palladium catalysis to yield the corresponding 4,1'-diaryl-pyrazoles. rsc.orgresearchgate.net This demonstrates the feasibility of introducing various aryl or heteroaryl substituents at the C4 position of the target molecule.

Another relevant transformation is the Heck-Mizoroki reaction , which couples the 4-iodopyrazole with an alkene. researchgate.netorganic-chemistry.org Studies on 1-protected-4-iodo-1H-pyrazoles have shown successful coupling with different alkenes to yield 4-alkenyl-1H-pyrazoles, further highlighting the versatility of the 4-iodo group in C-C bond formation. researchgate.net

| Reaction Type | Catalyst System | Coupling Partner | Product Type | Typical Yield |

|---|---|---|---|---|

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal Alkyne | 4-Alkynylpyrazole | Good to Excellent researchgate.net |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Arylboronic Acid | 4-Arylpyrazole | Moderate to Excellent rsc.orgnih.gov |

| Heck-Mizoroki | Pd(OAc)₂, Ligand (e.g., P(OEt)₃) | Alkene | 4-Alkenylpyrazole | Good researchgate.net |

Nucleophilic Aromatic Substitution with Activated Pyrazoles

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the aromatic system, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgnih.gov

Formation of Organometallic Intermediates (e.g., Lithium, Grignard Reagents)

The iodine atom at the C4 position can be readily converted into organometallic intermediates, such as Grignard or organolithium reagents, which are powerful nucleophiles for subsequent reactions.

Grignard reagents (R-MgX) are typically formed by reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgadichemistry.comlibretexts.org It has been demonstrated that N-protected 4-iodo-1H-pyrazoles can be converted into the corresponding Grignard reagents. arkat-usa.org These intermediates can then react with various electrophiles, such as aldehydes, to introduce new functional groups. arkat-usa.org

Organolithium reagents are formed by reacting an alkyl or aryl halide with lithium metal or through a metal-halogen exchange reaction with an existing organolithium compound like n-butyllithium (n-BuLi). masterorganicchemistry.comwikipedia.orgyoutube.com This transformation reverses the polarity of the carbon atom, turning it from an electrophilic center into a potent nucleophile. adichemistry.com The resulting 1-(4-nitrophenyl)-1H-pyrazol-4-yl-lithium would be a valuable intermediate for forming new carbon-carbon or carbon-heteroatom bonds by reacting with a wide array of electrophiles.

Transformations Involving the 4-Nitrophenyl Moiety

The 4-nitrophenyl group offers reaction sites independent of the pyrazole ring, allowing for selective functionalization.

Reduction of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to a primary amine is a fundamental and reliable transformation in organic synthesis. wikipedia.org This reaction converts the strongly electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the molecule. A variety of reagents can accomplish this transformation, offering a range of selectivities and compatibilities with other functional groups. google.com

Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source. wikipedia.orgcommonorganicchemistry.com Metal-acid systems, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl), are classic and effective methods for this reduction. wikipedia.org Tin(II) chloride (SnCl₂) also serves as a mild reducing agent for this purpose. wikipedia.org The resulting 4-(1H-pyrazol-1-yl)aniline is a versatile intermediate for further derivatization, such as diazotization and subsequent coupling reactions. libretexts.org

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | H₂ gas, Methanol or Ethanol solvent | Highly efficient but can also reduce other functional groups (e.g., alkenes, alkynes). commonorganicchemistry.com |

| Fe / HCl or NH₄Cl | Aqueous Ethanol, Reflux | Classic, inexpensive, and widely used method. |

| SnCl₂ / HCl | Concentrated HCl, Ethanol | A mild and effective reducing agent. wikipedia.org |

| NaBH₄ / Catalyst | Ethanol, Ni(PPh₃)₄ catalyst | Sodium borohydride (B1222165) alone is typically not strong enough, but its reactivity can be enhanced with a transition metal catalyst. jsynthchem.com |

| Zn / AcOH | Acetic Acid | Provides a mild method for reduction. commonorganicchemistry.com |

Electrophilic Aromatic Substitution on the Nitrophenyl Ring

Electrophilic aromatic substitution (SEAr) on the 4-nitrophenyl ring is strongly governed by the electronic properties of the nitro group. The nitro group is one of the most powerful deactivating groups due to its strong electron-withdrawing nature through both inductive and resonance effects. This deactivation significantly reduces the nucleophilicity of the phenyl ring, making it much less reactive towards electrophiles compared to benzene (B151609). cdnsciencepub.com

Furthermore, the nitro group is a meta-director. Any electrophilic attack will be directed to the positions meta to the nitro group (i.e., the C2 and C6 positions of the phenyl ring). This is because the resonance structures of the cationic intermediate (the sigma complex) formed during ortho or para attack place a positive charge adjacent to the positively charged nitrogen of the nitro group, which is highly destabilizing. The intermediate for meta attack avoids this unfavorable arrangement.

Consequently, electrophilic substitution reactions like nitration or halogenation on the 4-nitrophenyl moiety of this compound would be challenging and would require harsh conditions. If successful, substitution would occur at the positions ortho to the pyrazole substituent and meta to the nitro group. Reactions like Friedel-Crafts alkylation and acylation are generally not feasible on strongly deactivated rings such as nitrobenzene. cdnsciencepub.com

Reactivity of the Pyrazole Ring System

The pyrazole ring in this compound is a key determinant of its chemical behavior. The presence of the electron-withdrawing 4-nitrophenyl group at the N1 position and the iodine atom at the C4 position significantly influences the reactivity of the ring's carbon and nitrogen atoms. This section explores the potential for further functionalization of the pyrazole core and its susceptibility to ring-opening and rearrangement reactions.

Further Functionalization at Unsubstituted Ring Positions

With the C4 position occupied by an iodine atom, the unsubstituted C3 and C5 positions of the pyrazole ring become primary sites for further chemical modification. The electronic nature of the substituents on the ring dictates the preferred method and regioselectivity of these transformations. The strong electron-withdrawing effect of the 1-(4-nitrophenyl) group generally deactivates the pyrazole ring towards classical electrophilic aromatic substitution. However, alternative strategies, such as directed metallation and C-H activation, have proven effective for the functionalization of similar pyrazole systems.

Directed Ortho-Metallation and C-H Activation:

Research on substituted pyrazoles has demonstrated that the C5 proton is generally more acidic than the C3 proton, a phenomenon attributed to the inductive effect of the adjacent sp2 nitrogen atom (N1). This difference in acidity can be exploited for regioselective functionalization.

One powerful strategy involves directed lithiation. For instance, studies on 4-bromo-1-phenylsulphonylpyrazole have shown that treatment with a strong base like phenyllithium (B1222949) leads to regioselective deprotonation at the C5 position. The resulting 5-lithiated intermediate can then be trapped with various electrophiles to introduce a range of functional groups at this position. A similar approach could be envisioned for this compound, where the use of a suitable strong base could facilitate selective metallation at C5, opening a pathway for the introduction of new substituents.

Transition metal-catalyzed C-H activation presents another sophisticated route for the selective functionalization of the pyrazole ring. Guided C-H activation, where a directing group on the N1 substituent steers the catalyst to a specific C-H bond, has been successfully employed for the C5-arylation of 4-nitropyrazoles. In these cases, a directing group, often part of the N1-substituent, forms a metallacyclic intermediate with the transition metal catalyst (e.g., palladium), bringing the catalytic center in close proximity to the C5-H bond and facilitating its activation and subsequent functionalization. While the 4-nitrophenyl group itself is not a classical directing group, the principles of regioselective C-H activation highlight the potential for functionalizing the C5 position of the pyrazole ring in this compound with appropriate catalytic systems.

The following table summarizes potential methods for the functionalization of the unsubstituted positions of the pyrazole ring in this compound, based on analogous systems.

| Functionalization Strategy | Target Position | Reagents and Conditions (Exemplary) | Expected Outcome |

|---|

Ring-Opening and Rearrangement Reactions

While the pyrazole ring is generally considered a stable aromatic system, under certain conditions, it can undergo ring-opening and rearrangement reactions. These transformations are often driven by the presence of specific functional groups and the application of thermal or photochemical energy.

A notable example of a reaction involving pyrazole ring transformation is the thermolysis of a closely related compound, 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole. ccspublishing.org.cn Instead of the expected intramolecular cyclization to form a furoxan ring, this compound undergoes an unusual rearrangement in acetic acid. The reaction results in the formation of (5-amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate. This transformation involves the reduction of the azido (B1232118) group to an amino group and the oxidation of the methyl group at the C3 position. A proposed mechanism for this unexpected outcome involves a coarctate ring-opening of a transient pyrazole nitrene intermediate, followed by a recyclization cascade. ccspublishing.org.cn This finding suggests that the pyrazole ring in this compound, particularly if further functionalized with reactive groups, could be susceptible to ring-opening under specific energetic conditions.

The stability of the pyrazole ring in this compound is influenced by the electronic properties of its substituents. The electron-withdrawing 4-nitrophenyl group at N1 and the iodine at C4 stabilize the ring through resonance and inductive effects, making it relatively robust under normal conditions. However, the introduction of strain or highly reactive functional groups could provide the necessary driving force for ring-opening or rearrangement pathways.

While well-known named rearrangements like the Boulton-Katritzky, Dimroth, and Cornforth rearrangements are prevalent in heterocyclic chemistry, their direct applicability to this compound is limited as they typically require specific structural motifs not present in this molecule. For instance, the Boulton-Katritzky rearrangement often involves the transformation of other heterocyclic systems into pyrazoles, the Dimroth rearrangement is characteristic of 1,2,3-triazoles, and the Cornforth rearrangement is specific to oxazoles.

Regioselectivity and Chemoselectivity in Complex Chemical Transformations

In a molecule with multiple reactive sites like this compound, achieving selectivity in chemical transformations is of paramount importance. Regioselectivity refers to the preferential reaction at one position over other possible positions, while chemoselectivity is the selective reaction of one functional group in the presence of other, different functional groups.

The primary sites for reactivity in this compound are the C-I bond at the C4 position of the pyrazole ring, the C-H bonds at the C3 and C5 positions of the pyrazole ring, and the nitro group on the phenyl ring. The inherent differences in the reactivity of these sites allow for a high degree of control in chemical transformations.

Regioselectivity:

The C4-iodo bond is the most common site for functionalization in this compound, primarily through transition metal-catalyzed cross-coupling reactions. The well-established reactivity of aryl iodides in reactions such as Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig aminations makes the C4 position the focal point for introducing new carbon-carbon and carbon-heteroatom bonds. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to ensure that the reaction occurs exclusively at the C-I bond, leaving the C-H bonds of the pyrazole and phenyl rings untouched.

As discussed in section 5.3.1, regioselective functionalization of the C5-H bond can be achieved through directed metallation or C-H activation. The inherent acidity of the C5 proton or the use of a directing group can steer the reaction to this specific position, demonstrating a high level of regiocontrol.

Chemoselectivity:

The presence of the nitro group and the C-I bond on the same molecule presents a classic case for chemoselectivity. In many transition metal-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-NO₂ bond. This allows for selective functionalization at the C4 position without affecting the nitro group. For example, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 4-iodopyrazoles, the reaction proceeds smoothly at the C-I bond, and the nitro group on the N1-phenyl substituent would be expected to be well-tolerated. Similarly, in Sonogashira couplings of aryl iodides, even those bearing nitro groups, the reaction occurs selectively at the carbon-iodine bond.

The following table provides examples of chemoselective cross-coupling reactions that are applicable to this compound, highlighting the selective reactivity of the C-I bond.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Exemplary) | Expected Chemoselective Outcome |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | Formation of a C(sp²)-C(sp²) bond at C4, with the nitro group remaining intact. |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, ligand (e.g., P(OEt)₃), base | Formation of a C(sp²)-C(sp²) bond at C4, with the nitro group remaining intact. |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Formation of a C(sp²)-C(sp) bond at C4, with the nitro group remaining intact. |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | Formation of a C(sp²)-N bond at C4, with the nitro group remaining intact. |

The successful execution of these selective transformations underscores the predictable and controllable reactivity of this compound, making it a valuable building block in the synthesis of more complex molecules. The ability to selectively functionalize different parts of the molecule in a stepwise manner is a key advantage in synthetic chemistry.

Coordination Chemistry of 4 Iodo 1 4 Nitrophenyl 1h Pyrazole and Its Analogs

Pyrazole (B372694) Derivatives as Ligands in Metal Complexes

Pyrazoles and their deprotonated forms, pyrazolates, are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.netresearchgate.net Their versatility stems from the presence of two adjacent nitrogen atoms within the five-membered heterocyclic ring, which allows for several distinct coordination modes. researchgate.netuninsubria.it

Monodentate Coordination Modes through Pyrazole Nitrogen

Neutral pyrazole molecules typically act as monodentate ligands, coordinating to a metal center through the lone pair of electrons on the sp²-hybridized "pyridinic" nitrogen atom (N2). uninsubria.itresearchgate.net This mode of coordination is analogous to that of pyridine. The N1-H group, being "pyrrolic," is generally not involved in coordination in the neutral ligand. mdpi.com The resulting metal-ligand bond is a sigma-donation from the nitrogen to an empty orbital on the metal. The number of pyrazole molecules that can coordinate to a single metal center is influenced by factors such as the size of the metal ion and the steric bulk of the substituents on the pyrazole ring. uninsubria.it For 4-Iodo-1-(4-nitrophenyl)-1H-pyrazole, coordination would occur through the N2 nitrogen, with the bulky 1-(4-nitrophenyl) group and the 4-iodo substituent exerting significant steric influence.

Chelating and Bridging Coordination of Pyrazolide Anions

Upon deprotonation of the N1-H proton, the resulting pyrazolide anion becomes a versatile ligand capable of more complex coordination behaviors. uninsubria.it The pyrazolide ion is known to exhibit three primary coordination modes: monodentate, exo-bidentate (bridging), and endo-bidentate (chelating). uninsubria.it

The most common mode for the pyrazolide anion is the exo-bidentate or bridging mode, where the two nitrogen atoms bridge two different metal centers. uninsubria.itacs.org This ability to link metal ions has led to the synthesis of a vast array of dinuclear, polynuclear, and coordination polymer structures. uninsubria.itmdpi.com These bridging interactions can be single, double, or even triple, leading to fascinating molecular architectures and magnetic properties. mdpi.com

While less common, chelating coordination, where both nitrogen atoms bind to the same metal center, can occur, particularly in specific ligand frameworks designed to favor such arrangements. researchgate.net

Electronic and Steric Influence of 4-Iodo and 4-Nitrophenyl Substituents on Ligand Properties

The substituents on the pyrazole ring play a crucial role in modulating its properties as a ligand. In this compound, the 4-iodo and 1-(4-nitrophenyl) groups exert significant electronic and steric effects. acs.org

Modulation of Metal-Ligand Bond Strengths

The electronic nature of the substituents directly impacts the electron density on the coordinating nitrogen atom(s), thereby influencing the strength of the metal-ligand bond.

Electronic Effects : The 4-nitrophenyl group is strongly electron-withdrawing due to the mesomeric and inductive effects of the nitro group. rsc.orgnih.gov This effect reduces the electron density on the pyrazole ring, including the coordinating N2 nitrogen. Consequently, the pyrazole becomes a weaker sigma-donor, which is expected to lead to a weaker metal-ligand bond compared to unsubstituted or electron-donating substituted pyrazoles. The 4-iodo substituent also has an electron-withdrawing inductive effect, further decreasing the basicity of the pyrazole nitrogen and contributing to a weaker metal-ligand interaction. drugbank.com

Steric Effects : The 1-(4-nitrophenyl) group is sterically demanding. This bulk can create steric hindrance around the coordination site, potentially weakening the metal-ligand bond by preventing an optimal approach of the metal ion to the nitrogen donor. mdpi.com

This combination of strong electron-withdrawing character and significant steric bulk suggests that this compound would form relatively weaker coordination bonds with metal centers compared to simpler pyrazole ligands.

Supramolecular Chemistry and Self Assembly of 4 Iodo 1 4 Nitrophenyl 1h Pyrazole

Role of Halogen (Iodine) and Nitro Groups in Directing Self-Assembly

Halogen Bonding as a Supramolecular Synthon

Furthermore, the requirement for data tables with specific research findings cannot be met. We are committed to providing accurate and non-hallucinatory information, and in this instance, the foundational data necessary to fulfill the request is unavailable.

Supramolecular Anion Recognition Capabilities

Information not available in the reviewed literature.

Advanced Materials Science Applications of 4 Iodo 1 4 Nitrophenyl 1h Pyrazole Derivatives

Organic Light-Emitting Diode (OLED) Materials Development

Pyrazole (B372694) and pyrazoline-based materials have garnered significant attention for their potential in optoelectronic applications, including OLEDs. researchgate.net These compounds can exhibit excellent luminescent properties and charge-transporting capabilities. researchgate.net The nitrogen atoms within the pyrazole ring facilitate electron transfer, while the extended π-conjugation of the aromatic systems can lead to bright luminescence. researchgate.net

Derivatives of 4-Iodo-1-(4-nitrophenyl)-1H-pyrazole can be envisioned as components in OLEDs, serving roles as either emitters or host materials. The strong electron-withdrawing nature of the 4-nitrophenyl group can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for engineering the charge injection and transport balance within an OLED device.

Research on analogous heterocyclic systems demonstrates the viability of this approach. For instance, pyrene-benzimidazole derivatives have been successfully used as non-doped blue emitters, achieving high external quantum efficiencies (EQE) and pure blue emission. nih.gov Similarly, indenopyrazine derivatives with high photoluminescence quantum efficiency have shown strong performance as blue-emitting materials in non-doped OLED devices. researchgate.net By strategically modifying the 4-iodo position of the pyrazole core with various chromophores, it is possible to tune the emission color and improve device efficiency. The introduction of bulky side groups at this position could also help prevent π-π stacking interactions between molecules, a common cause of luminescence quenching in the solid state. researchgate.net

Table 1: Performance of Representative OLEDs Using Heterocyclic Emitters This table presents data from analogous material systems to illustrate the potential of pyrazole derivatives in OLED applications.

| Emitter Material Class | Role | Max. Efficiency | Emission Color | CIE Coordinates |

| Indenopyrazine Derivative (PY-EIP) researchgate.net | Emitting Layer | 5.15 cd/A | Blue | (0.19, 0.30) |

| Pyrene-Benzimidazole Derivative nih.gov | Emitting Layer | 4.3% EQE | Pure Blue | (0.148, 0.130) |

| Pyrazoline Phenyl Derivative (HPhP) researchgate.net | Emitting Layer | 10.63 cd/A | Blue | Not Specified |

Functional Soft Materials and Responsive Systems

The incorporation of this compound derivatives into soft materials can lead to systems that respond to external stimuli such as pH, light, or temperature. The 4-nitrophenyl group, being a potent electron acceptor, can make these molecules sensitive to changes in their chemical environment.

One example of such responsiveness is acidochromism, where a compound changes color upon exposure to acid. In related donor-π-acceptor chromophores, the protonation of specific sites on the molecule can alter the electronic structure, leading to significant shifts in the absorption and emission spectra. nih.gov For a derivative of this compound, the pyrazole nitrogen atoms could act as protonation sites. Upon protonation, the internal charge transfer (ICT) characteristics of the molecule would be modified, resulting in a visible color change. This effect could be harnessed for developing chemical sensors or pH-responsive materials. nih.gov

Furthermore, the rigid, polar structure of these pyrazole derivatives makes them interesting candidates for the design of liquid crystals or organogels. By attaching long alkyl chains or other mesogenic groups to the pyrazole core (via substitution at the iodo position), it may be possible to induce self-assembly into ordered phases that are sensitive to thermal or electrical stimuli.

Porous Supramolecular Organic Frameworks and Adsorption Properties

Supramolecular Organic Frameworks (SOFs) are crystalline porous materials formed through the self-assembly of organic molecules via non-covalent interactions. researchgate.net Derivatives of this compound are well-suited for constructing SOFs due to the presence of specific functional groups that can direct their assembly.

The iodine atom at the 4-position is a key feature, as it can act as a halogen bond donor. Halogen bonding is a highly directional and specific non-covalent interaction that can be used to engineer crystal structures with predictable geometries and porous architectures. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group can serve as halogen bond acceptors.

A design strategy for creating porous materials involves breaking up large π-conjugated structures with flexible linkers to encourage short-range π-π stacking, which can generate pores. researchgate.net By synthesizing dimers or oligomers of the 4-(4-nitrophenyl)-1H-pyrazole core linked by flexible chains at the iodo-position's replacement, it might be possible to create SOFs. The combination of halogen bonding, hydrogen bonding (C-H···O/N), and π-π stacking interactions would stabilize the resulting framework, potentially creating channels or cavities capable of adsorbing guest molecules like solvents or gases. Such materials could have applications in gas storage, separation, or catalysis. researchgate.net

Photophysical Properties and Optoelectronic Applications

The photophysical properties of this compound derivatives are governed by the interplay between the pyrazole core, the iodo substituent, and the nitrophenyl group. The 4-nitrophenyl moiety acts as a strong electron acceptor, which, when paired with an electron-donating group substituted at the 4-position (replacing iodine), can create a molecule with strong intramolecular charge-transfer (ICT) character.

This ICT character is crucial for many optoelectronic applications. It often leads to a broad and intense absorption band in the UV-visible spectrum. nih.gov The position of this band can be tuned by modifying the electronic nature of the substituents. nih.gov The energy levels of the HOMO and LUMO, and thus the band gap, are also strongly affected by these substitutions. nih.gov

Furthermore, the presence of both an electron-donating and an electron-accepting group can enhance the nonlinear optical (NLO) properties of a molecule. nih.gov The significant difference in electron density between the ends of the molecule can lead to a large molecular hyperpolarizability, making these compounds candidates for applications in optical communications and data processing. nih.gov The heavy iodine atom can also influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing from the singlet excited state to the triplet state, which is a key process in the design of phosphorescent materials.

Table 2: Predicted and Observed Photophysical Properties of Related Pyrazole Systems

| Compound Class | λabs (nm) | λem (nm) | Energy Gap (eV) | Key Feature |

| Thiophene-flanked Dipyrrolopyrazine nih.gov | ~450-550 | ~500-600 | ~2.0-2.2 | Tunable band gap based on donor/acceptor strength |

| Nitrophenyl Pyrazoline Derivatives nih.gov | Not Specified | Not Specified | ~3.9-4.1 | High hyperpolarizability for NLO applications |

| Benzothiadiazole Luminophores researchgate.net | ~380-420 | ~480-550 | Not Specified | High quantum yields in film state |

常见问题

Q. Methodological Guidance

- Distillation : Used for low-melting-point derivatives (e.g., 4-iodo-1-(1-ethoxyethyl)-1H-pyrazole, b.p. 70°C at 2.2 mbar) .

- Column chromatography : Silica gel with gradient elution (e.g., cyclohexane/ethyl acetate) effectively separates polar byproducts, as shown in for azido-pyrazole derivatives .

- Recrystallization : Methanol or ethanol is preferred for nitro-substituted derivatives due to their moderate solubility .

How can computational methods predict the electronic effects of substituents in this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations can model substituent effects on electron density and reactivity. For example:

- The nitro group’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilic attack at the iodo position.

- Iodine’s polarizability increases van der Waals interactions, influencing crystal packing (relevant to ’s tautomer study) .

How can researchers resolve discrepancies in NMR data for structurally similar pyrazole derivatives?

Q. Data Contradiction Analysis

- Variable solvent/temperature NMR : and show that solvent choice (e.g., CDCl₃ vs. DMSO-d₆) and temperature affect chemical shifts for tautomeric equilibria .

- 2D NMR (COSY, NOESY) : Correlates proton-proton coupling to distinguish regioisomers.

- Isotopic labeling : Using deuterated reagents can simplify splitting patterns in crowded spectra.

What is the role of copper catalysts in modifying pyrazole derivatives?

Advanced Research Question

Copper(I) catalysts (e.g., CuI) enable click chemistry (CuAAC) for introducing triazole moieties, as seen in , where 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole reacts with alkynes to form hybrids . Catalyst loading (5–10 mol%) and ligands (e.g., TBTA) are critical for suppressing side reactions like Glaser coupling.

How to design experiments to study thermal stability of this compound?

Advanced Research Question

- Differential Scanning Calorimetry (DSC) : Measures decomposition temperatures (e.g., used DSC to analyze nitrogen-rich pyrazole derivatives up to 300°C) .

- Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating, identifying stable temperature ranges for storage.

What strategies optimize regioselectivity in functionalizing this compound?

Q. Methodological Guidance

- Directed metalation : Use directing groups (e.g., -NO₂) to block undesired positions.

- Microwave-assisted synthesis : Reduces reaction time and improves selectivity, as shown in for electrochemical selenation .

- Protecting groups : Ethoxyethyl protection () prevents unwanted side reactions during iodination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。